molecular formula C8H14ClNO3 B1351169 Chloroacetyl-L-leucine CAS No. 688-12-0

Chloroacetyl-L-leucine

Cat. No. B1351169
CAS RN: 688-12-0
M. Wt: 207.65 g/mol
InChI Key: VDUNMYRYEYROFL-LURJTMIESA-N
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Description

Chloroacetyl-L-leucine is a derivative of the essential amino acid leucine . It has the molecular formula C8H14ClNO3 . The compound is also known by other names such as N-Chloroacetyl-L-leucine and (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid .


Synthesis Analysis

The synthesis of Chloroacetyl-L-leucine involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction is efficient and highly chemoselective, producing chloroacetamides in phosphate buffer within 20 minutes . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .


Molecular Structure Analysis

Chloroacetyl-L-leucine contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving Chloroacetyl-L-leucine primarily involve its N-chloroacetylation. In this reaction, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .


Physical And Chemical Properties Analysis

Chloroacetyl-L-leucine has a molecular weight of 207.65 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Scientific Research Applications

General Use of Chloroacetyl-L-leucine

Scientific Field: Chemistry

Methods of Application

The specific methods of application can vary widely depending on the particular chemical reaction. In general, Chloroacetyl-L-leucine would be mixed with other reagents under controlled conditions (e.g., temperature, pressure, pH) to produce the desired chemical product .

Results or Outcomes

The outcomes of these chemical reactions would depend on the specific reaction being carried out. In general, the goal would be to produce a specific chemical compound with high yield and purity .

Use of L-leucine in Nutrition

Scientific Field: Nutrition

Methods of Application

In these studies, L-leucine is often provided as a dietary supplement. The specific dosage and timing can vary depending on the study design .

Role of Leucine in Animal Growth and Development

Scientific Field: Animal Physiology

Methods of Application: Leucine is often provided as a dietary supplement in animal feed . The specific dosage and timing can vary depending on the study design .

Use of Leucine in Corynebacterium Glutamicum for L-Leucine Production

Scientific Field: Biotechnology

Methods of Application

The RecET-Cre/loxP system was used for gene manipulation in C. glutamicum ATCC14067 . The promoters of pck, odx and pyk 2 were overexpressed under the strong promoter P eftu or P sod to improve the supply of pyruvate .

Results or Outcomes: The final engineered strain produced 14.05 g L-leucine/L in flask cultivation . The results demonstrate the potential of C. glutamicum ATCC14067 for L-leucine production and provide new targets and strategies for strain development .

Role of Leucine in Regulating Animal Growth and Development

Scientific Field: Animal Physiology

Methods of Application: Leucine is often provided as a dietary supplement in animal feed . The specific dosage and timing can vary depending on the study design .

Use of Leucine in Corynebacterium Glutamicum for L-Leucine Production

Scientific Field: Biotechnology

Methods of Application

The RecET-Cre/loxP system was used for gene manipulation in C. glutamicum ATCC14067 . The promoters of pck, odx and pyk 2 were overexpressed under the strong promoter P eftu or P sod to improve the supply of pyruvate .

Results or Outcomes: The final engineered strain produced 14.05 g L-leucine/L in flask cultivation . The results demonstrate the potential of C. glutamicum ATCC14067 for L-leucine production and provide new targets and strategies for strain development .

Future Directions

While there is limited information on the specific future directions of Chloroacetyl-L-leucine, research into the therapeutic potential of leucine and its derivatives is ongoing . Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism. Therefore, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .

properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUNMYRYEYROFL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-L-leucine

CAS RN

688-12-0
Record name N-(2-Chloroacetyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-chloroacetyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Rechcigl Jr, HH Williams - Archives of Biochemistry and Biophysics, 1961 - Elsevier
… Chloroacetyl-l-leucine actually suppressed growth to a greater degree than a leucine-deficient diet. The N-methyl derivative of leucine was only slightly active. Comparison of the N-…
Number of citations: 3 www.sciencedirect.com
MS Hundal, SS Sandhu, G Sood, V McKie… - … Section C: Crystal …, 1991 - scripts.iucr.org
… The axial position is occupied by the carbonyl O atom of the amide group belonging to the symmetry-related N-chloroacetyl-L-leucine ligand. The structure is similar to the classic …
Number of citations: 2 scripts.iucr.org
S Yamada, Y Tanaka, M Sameshima… - … and Physiology Part B …, 1993 - Elsevier
… The deacetylase showed strong activity against Na-chloroacetyl-L-leucine and giycyl-L-leucine. Anserine, carnosine and homocarnosine were poorer substrates than N~-acetyl-L-…
Number of citations: 20 www.sciencedirect.com
K Lorentz, J Voss, B Flatter - Clinica Chimica Acta, 1975 - Elsevier
… [ 51 mentioned the cleavage of chloroacetyl-L-leucine by sera from patients with acute hepatitis. Therefore, this report describes the development of a method for routine determination …
Number of citations: 16 www.sciencedirect.com
AF Beecham - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… When solutions of chloroacetyl-L-leucine, glycine ethyl ester, and dicyclohexylcarbodiimide were … Treatment of chloroacetyl-L-leucine with p-nitrophenol and dicyclohexylcarbodiimide …
Number of citations: 1 www.publish.csiro.au
MJ Lee, GJ Goldsworthy - Archives of Insect Biochemistry and …, 1998 - Wiley Online Library
… , but not with tosyl‐phenylalanine chloromethyl ketone (TPCK), dansyl‐glu‐gly‐arg‐CK, chloroacetone, chloroacetic acid, chloroacetamide, chloroacetaldehyde, chloroacetyl‐L‐leucine …
Number of citations: 4 onlinelibrary.wiley.com
SR Mettier, J Weaver, WC Berry, SP Wise III - academic.oup.com
… Like chloroacetyldehydroalanine, chloroacetyl-L-alanine, chloraocetyl-L-phenylalanine, and chloroacetyl-L-leucine, the tripeptides, chloroacetylglycyldehydroalanine, chloroacetylglycyl…
Number of citations: 0 academic.oup.com
T YONEYA - The Journal of Biochemistry, 1950 - jstage.jst.go.jp
The data of the optimum pH available are considerably different for substrates: pH 7 for fibrin(at 50•‹)(1), pH 6.5 for coagulum of milk(2), pH 6 for benzoyldiglycine(3), und pH 5 for gelatin…
Number of citations: 7 www.jstage.jst.go.jp
JE Folk, PW Cole - Biochimica et Biophysica Acta (BBA)-Enzymology and …, 1966 - Elsevier
… Plots of Kf versus pH for chloroacetyl-DL-alanine and chloroacetyl-L-leucine were found to be identical in form to that for chloroaeetyl-L-glutamine. It seems logical to assume, on the …
Number of citations: 242 www.sciencedirect.com
U Groeger, K Drauz, H Klenk - … Chemie International Edition in …, 1990 - Wiley Online Library
Microbiological screening has resulted in the selection of the microorganism Comamonas testosteroni. Growth of this bacterium in the presence of N‐acetyl‐L‐proline leads to formation …
Number of citations: 5 onlinelibrary.wiley.com

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